2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline
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Overview
Description
2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings
Mechanism of Action
Target of Action
The primary targets of 2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline are PARP-1 and EGFR . These targets play a crucial role in cell proliferation and survival, making them important in the treatment of diseases like cancer .
Mode of Action
This compound interacts with its targets, PARP-1 and EGFR, inhibiting their activity . The inhibition of these targets disrupts the normal functioning of the cells, leading to cell death . This is particularly effective in cancer cells, which rely heavily on these targets for survival .
Biochemical Pathways
The compound affects the DNA repair pathways in cells . By inhibiting PARP-1 and EGFR, the compound disrupts these pathways, leading to DNA damage accumulation in the cells . This accumulation of DNA damage triggers apoptosis, or programmed cell death .
Pharmacokinetics
This suggests that the compound has good bioavailability and can effectively reach its targets in the body .
Result of Action
The compound has been shown to induce apoptosis in MDA-MB-231 cells . It upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level . This leads to a significant increase in cell death, particularly in cancer cells .
Biochemical Analysis
Biochemical Properties
2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The inhibition of these enzymes is primarily due to the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of the enzymes. Additionally, this compound can interact with proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. This modulation can result in changes in cell proliferation, apoptosis, and differentiation. Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, its interaction with carbonic anhydrase involves the formation of hydrogen bonds with the enzyme’s active site residues, resulting in the inhibition of its catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity and altering the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals . Over time, this compound can undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced. These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can influence the levels of metabolites by modulating the activity of key enzymes in metabolic pathways. For instance, its inhibition of carbonic anhydrase can affect the bicarbonate buffering system, leading to changes in pH and metabolic homeostasis . Additionally, this compound can interact with enzymes involved in oxidative phosphorylation, thereby influencing cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through post-translational modifications or targeting signals . For example, it can be localized to the mitochondria, where it can influence oxidative phosphorylation and energy production . Additionally, this compound can be directed to the nucleus, where it can interact with transcription factors and influence gene expression . The subcellular localization of this compound is critical for its biochemical and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the reaction of trifluoroacetimidoyl chloride with hydrazine hydrate, followed by cyclization to form the triazole ring.
Formation of the Thiadiazole Ring: The triazole intermediate is then reacted with sulfur and a suitable amine to form the thiadiazole ring.
Coupling with Aniline: The final step involves coupling the triazolothiadiazole intermediate with aniline under appropriate conditions, such as using a base like potassium carbonate in a polar solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve yield and reduce reaction times, as well as employing automated systems for precise control of reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.
Reduction: Reduction reactions can target the triazole or thiadiazole rings, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced triazole or thiadiazole derivatives.
Substitution: Various substituted triazolothiadiazole derivatives depending on the reagents used.
Scientific Research Applications
2-[3-(Trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to inhibit various enzymes and interact with biological targets.
Biological Studies: Used in studies exploring enzyme inhibition, particularly targeting carbonic anhydrase, cholinesterase, and other critical enzymes.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or photonic properties.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N5S/c11-10(12,13)8-15-16-9-18(8)17-7(19-9)5-3-1-2-4-6(5)14/h1-4H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMXJEBZNHWSRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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